molecular formula C11H9BrS B14576932 3-Bromo-2-methyl-5-phenylthiophene CAS No. 61285-25-4

3-Bromo-2-methyl-5-phenylthiophene

Cat. No.: B14576932
CAS No.: 61285-25-4
M. Wt: 253.16 g/mol
InChI Key: JPORKTNBBMUSEF-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-phenylthiophene is an organic compound with the molecular formula C11H9BrS.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methyl-5-phenylthiophene can be synthesized through various methods, including metal-catalyzed cross-coupling reactions. One common method involves the Suzuki coupling reaction, where 3-bromo-2-methylthiophen-5-ylboronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction typically takes place in a solvent like tetrahydrofuran (THF) with the addition of water to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-phenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can lead to sulfoxides or sulfones .

Scientific Research Applications

3-Bromo-2-methyl-5-phenylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can also participate in π-π interactions with other aromatic compounds, influencing its reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylthiophene: Similar in structure but lacks the phenyl group.

    2-Methyl-5-phenylthiophene: Similar but lacks the bromine atom.

    3-Bromo-5-phenylthiophene: Similar but lacks the methyl group.

Uniqueness

3-Bromo-2-methyl-5-phenylthiophene is unique due to the presence of both the bromine atom and the phenyl group, which confer specific reactivity and properties. This combination makes it a valuable compound for various applications in materials science and organic synthesis .

Properties

IUPAC Name

3-bromo-2-methyl-5-phenylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPORKTNBBMUSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358526
Record name 3-bromo-2-methyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61285-25-4
Record name 3-bromo-2-methyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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